Diphenyl(p-tolyl)phosphin

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diphenyl(p-tolyl)phosphine and related phosphine compounds involves several strategies. Notably, the preparation of diphosphines based on the heterocyclic 1,3,2-diazaphospholidine framework has been described, showcasing the ability of these compounds to undergo homolytic cleavage of P-P bonds in solution to form phosphinyl radicals. These radicals have been reacted with various elements (O2, S8, Se, Te, P4), demonstrating the versatility of phosphine compounds in synthesis and their reactivity towards different elements to yield a variety of compounds including phosphinic acid anhydrides, sulfides/disulfides, selenides, and tellurides (Giffin et al., 2012).

Molecular Structure Analysis

The molecular structure of phosphine compounds, including diphenyl(p-tolyl)phosphine, has been explored through various techniques. For instance, X-ray crystallography has provided insights into the structural aspects of diphenylphosphine derivatives. The crystal structure of diphenyl(3-phenylpropyl)phosphine reveals how molecules are linked into chains, highlighting the significance of face-to-face and edge-to-face interactions between phenyl rings in determining the structural conformation of these compounds (Bond et al., 2001).

Chemical Reactions and Properties

Phosphine compounds engage in a variety of chemical reactions, demonstrating their versatility. Photoinduced coupling reactions, for example, have been utilized to synthesize thio- or selenophosphinates from diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide under photoirradiation, showcasing the potential of phosphine compounds in facilitating novel synthetic pathways (Sato et al., 2017).

Physical Properties Analysis

The physical properties of diphenyl(p-tolyl)phosphine, such as solubility, melting point, and stability, are crucial for its application in various reactions and processes. While specific studies on these properties were not directly found, the general stability and reactivity patterns of phosphine compounds provide a basis for understanding their behavior in different environments.

Chemical Properties Analysis

The chemical properties of diphenyl(p-tolyl)phosphine, including its reactivity with different chemical groups and its role as a ligand in coordination chemistry, highlight its importance. For example, the reactivity of phosphine coordination complexes and their susceptibility to ligand exchange reactions underscore the utility of phosphine compounds in synthesizing new materials with desired chemical properties (Burford et al., 2003).

Wissenschaftliche Forschungsanwendungen

Dreikomponenten-Cyclisierung

Diphenyl(p-tolyl)phosphin kann als Reaktant in einer Dreikomponenten-Cyclisierung verwendet werden . Dieser Prozess beinhaltet die Reaktion mehrerer Komponenten unter Bildung einer cyclischen Verbindung, was ein wichtiger Schritt bei der Synthese vieler komplexer organischer Moleküle ist.

Palladium-Pincer-Komplex

This compound kann verwendet werden, um die Koordinationsfähigkeit über einen Palladium-Pincer-Komplex zu untersuchen . Pincer-Komplexe sind eine Art von metallorganischer Verbindung, bei der ein Metallatom zwischen organischen Liganden ‚eingeklemmt‘ ist. Diese Komplexe werden in verschiedenen Bereichen der Chemie eingesetzt, einschließlich Katalyse und Materialwissenschaften.

Chelat-assistierte Hydroacylierung

Diese Verbindung kann auch bei der chelat-assistierten Hydroacylierung von Olefinen mit primären Alkoholen eingesetzt werden . Hydroacylierung ist eine Art von organischer Reaktion, bei der ein Aldehyd (oder Keton) zu einem Alken addiert wird, um ein größeres Keton zu bilden. Diese Reaktion wird oft durch Übergangsmetalle katalysiert.

Synthese von dreikernigen Rutheniumcarbonyl-Triarylphosphin-Clusterkomplexen

This compound ist ein Reaktant für die Synthese von dreikernigen Rutheniumcarbonyl-Triarylphosphin-Clusterkomplexen . Diese Komplexe haben potenzielle Anwendungen in der Katalyse und in der Materialwissenschaft.

Leishmanizide Wirkstoffkandidaten, die auf Mitochondrien abzielen

Es kann bei der Synthese von leishmaniziden Wirkstoffkandidaten eingesetzt werden, die auf Mitochondrien abzielen . Leishmaniose ist eine Krankheit, die durch Parasiten der Gattung Leishmania verursacht wird. Die Forschung in diesem Bereich könnte zur Entwicklung neuer Behandlungen für diese Krankheit führen.

Buchwald-Hartwig-Kreuzkupplung

This compound eignet sich für die Buchwald-Hartwig-Kreuzkupplung . Diese Reaktion ist eine Art von Kreuzkupplung, die zur Bildung von Kohlenstoff-Stickstoff-Bindungen verwendet wird. Sie ist weit verbreitet in der Synthese von Pharmazeutika, Agrochemikalien und Materialien.

Heck-Reaktion

Safety and Hazards

Zukünftige Richtungen

Wirkmechanismus

Target of Action

Diphenyl(p-tolyl)phosphine is a phosphine ligand that primarily targets metal ions in various chemical reactions . It is often used in palladium-catalyzed reactions, where it binds to the metal center and facilitates the reaction .

Mode of Action

The compound interacts with its targets through coordination, where it donates its lone pair of electrons on the phosphorus atom to the metal ion . This forms a complex that can undergo further reactions. The presence of the p-tolyl group can influence the steric and electronic properties of the complex, affecting the course of the reaction .

Biochemical Pathways

Diphenyl(p-tolyl)phosphine is involved in various chemical reactions, including three-component cyclization, chelation-assisted hydroacylation of olefins with primary alcohols, and the synthesis of trinuclear ruthenium carbonyl triarylphosphine cluster complexes . These reactions can lead to the formation of new compounds with potential applications in different fields .

Result of Action

The action of Diphenyl(p-tolyl)phosphine results in the formation of new compounds through various chemical reactions . For example, it can facilitate the synthesis of trinuclear ruthenium carbonyl triarylphosphine cluster complexes . In biological systems, it has been used to synthesize leishmanicidal leads that target mitochondria through inhibition of the respiratory complex .

Eigenschaften

IUPAC Name |

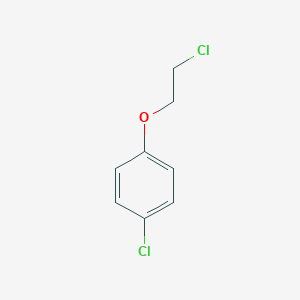

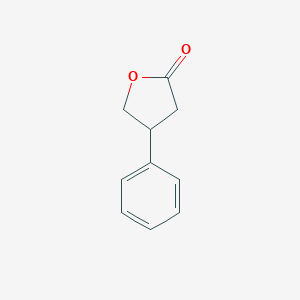

(4-methylphenyl)-diphenylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17P/c1-16-12-14-19(15-13-16)20(17-8-4-2-5-9-17)18-10-6-3-7-11-18/h2-15H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJIMTLTYXBDJFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40145641 | |

| Record name | Diphenyl-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1031-93-2 | |

| Record name | Diphenyl-p-tolylphosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-93-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Diphenyl-p-tolylphosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031932 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Diphenyl-p-tolylphosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40145641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Diphenyl-p-tolylphosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.590 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[4-[(2-chloro-4-nitrophenyl)diazenyl]-N-ethylanilino]ethyl prop-2-enoate](/img/structure/B86666.png)

![Benzamide, N,N'-[iminobis(9,10-dihydro-9,10-dioxo-4,1-anthracenediyl)]bis-](/img/structure/B86676.png)

![2-chloro-N-[(4-methoxyphenyl)carbamoyl]acetamide](/img/structure/B86677.png)